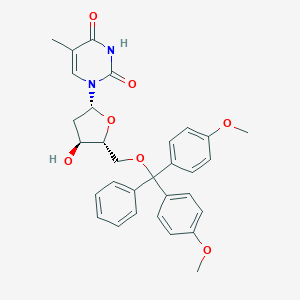

5'-O-DMT-dT

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-[(2R,4S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-hydroxyoxolan-2-yl]-5-methylpyrimidine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H32N2O7/c1-20-18-33(30(36)32-29(20)35)28-17-26(34)27(40-28)19-39-31(21-7-5-4-6-8-21,22-9-13-24(37-2)14-10-22)23-11-15-25(38-3)16-12-23/h4-16,18,26-28,34H,17,19H2,1-3H3,(H,32,35,36)/t26-,27+,28+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UBTJZUKVKGZHAD-UPRLRBBYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN(C(=O)NC1=O)C2CC(C(O2)COC(C3=CC=CC=C3)(C4=CC=C(C=C4)OC)C5=CC=C(C=C5)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CN(C(=O)NC1=O)[C@H]2C[C@@H]([C@H](O2)COC(C3=CC=CC=C3)(C4=CC=C(C=C4)OC)C5=CC=C(C=C5)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H32N2O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1074961 | |

| Record name | Thymidine, 5'-O-[bis(4-methoxyphenyl)phenylmethyl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1074961 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

544.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Powder; [Alfa Aesar MSDS] | |

| Record name | 5'-O-Dimethyltritylthymidine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/19820 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

40615-39-2 | |

| Record name | 5′-O-(4,4′-Dimethoxytrityl)thymidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=40615-39-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5'-O-Dimethyltritylthymidine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040615392 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Thymidine, 5'-O-[bis(4-methoxyphenyl)phenylmethyl]- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Thymidine, 5'-O-[bis(4-methoxyphenyl)phenylmethyl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1074961 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5'-O-(p,p'-dimethoxytrityl)thymidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.049.986 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

The Gatekeeper of DNA Synthesis: A Technical Guide to the DMT Protecting Group

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of synthetic biology and drug development, the precise chemical synthesis of oligonucleotides is paramount. At the heart of the most robust and widely adopted method, phosphoramidite (B1245037) chemistry, lies a crucial molecular guardian: the 4,4'-dimethoxytrityl (DMT) protecting group. This in-depth technical guide elucidates the pivotal role of the DMT group, detailing its mechanism of action, the kinetics of its application and removal, and its critical function in ensuring the fidelity of DNA synthesis.

The Core Function of the DMT Protecting Group

The primary role of the DMT group in phosphoramidite chemistry is to reversibly block the 5'-hydroxyl group of the nucleoside monomer.[1][] This protection is fundamental to enforcing the directional and sequential addition of nucleotides during solid-phase oligonucleotide synthesis, which proceeds in the 3' to 5' direction.[3][4] By "capping" the 5' end, the DMT group prevents unwanted side reactions, most notably the polymerization of nucleosides, ensuring that each coupling reaction occurs specifically at the free 5'-hydroxyl of the growing oligonucleotide chain attached to a solid support.[1][4]

The selection of the DMT group for this critical role is attributed to a unique combination of properties:

-

Steric Hindrance: The bulky nature of the DMT group provides substantial steric protection for the 5'-hydroxyl, effectively preventing its participation in unintended chemical reactions.[1][5]

-

Acid Lability: The DMT group is stable under the basic and neutral conditions required for the coupling and oxidation steps of the synthesis cycle. However, it is readily and quantitatively cleaved under mild acidic conditions.[1][6] This selective lability is the cornerstone of the cyclical nature of phosphoramidite synthesis.

-

Monitoring Capability: Upon cleavage with acid, the DMT group forms a stable, bright orange-colored carbocation (the dimethoxytrityl cation), which has a strong absorbance in the visible spectrum at approximately 495-498 nm.[4] The intensity of this color is directly proportional to the amount of DMT group cleaved, providing a real-time, quantitative measure of the coupling efficiency of the preceding cycle.[4][7]

The Mechanism of Action: A Cyclical Process

The synthesis of an oligonucleotide is a cyclical process, with each cycle resulting in the addition of a single nucleotide to the growing chain. The DMT group is central to the first and last steps of each cycle.

Detritylation: The "Go" Signal

The synthesis cycle begins with the removal of the 5'-DMT protecting group from the nucleoside that is anchored to the solid support (or the last nucleoside added to the growing chain).[4][8] This step, known as detritylation or deblocking, is typically achieved by treating the support-bound oligonucleotide with a weak acid, most commonly a solution of trichloroacetic acid (TCA) or dichloroacetic acid (DCA) in an inert solvent like dichloromethane (B109758) or toluene.[4][][10] The acid protonates the ether oxygen linking the DMT group to the 5'-hydroxyl, converting it into a good leaving group. The stable, resonance-stabilized DMT carbocation is then released, leaving a free 5'-hydroxyl group ready for the next coupling reaction.[4]

dot

Caption: Acid-catalyzed detritylation of the 5'-DMT protecting group.

The Solid-Phase Synthesis Cycle

The detritylation step is the initiation of a four-step cycle that is repeated for each nucleotide addition.

dot

Caption: The four-step solid-phase phosphoramidite DNA synthesis cycle.

Quantitative Data and Experimental Considerations

The efficiency and fidelity of oligonucleotide synthesis are critically dependent on the kinetics of the detritylation step and the minimization of side reactions.

Detritylation and Depurination Kinetics

While acidic conditions are necessary for detritylation, prolonged exposure or the use of overly strong acids can lead to a detrimental side reaction known as depurination, which is the cleavage of the glycosidic bond connecting a purine (B94841) base (adenine or guanine) to the sugar backbone.[6][11] This can lead to chain cleavage during the final deprotection step.[12] Therefore, a delicate balance must be struck between complete detritylation and minimal depurination.

The choice of deblocking acid and its concentration is a key variable. Trichloroacetic acid (TCA) is a stronger acid than dichloroacetic acid (DCA) and generally leads to faster detritylation, but also a higher rate of depurination.[6]

| Acid Condition | Depurination Half-life (dABz-CPG) | Relative Depurination Rate |

| 3% DCA in CH2Cl2 | ~77 minutes | 1x |

| 15% DCA in CH2Cl2 | Not specified, but 3-fold faster than 3% DCA | ~3x |

| 3% TCA in CH2Cl2 | ~19 minutes | ~4x |

| Data summarized from reference[6]. dABz-CPG refers to N-benzoyl-protected deoxyadenosine (B7792050) on controlled pore glass support. |

| Oligonucleotide | Detritylation Condition | Observations |

| DMT-dG-pT-CPG (dimer) | 3% DCA | Slower detritylation |

| DMT-dG-pT-CPG (dimer) | 15% DCA | Faster detritylation than 3% DCA |

| DMT-dG-pT-CPG (dimer) | 3% TCA | Fastest detritylation |

| DMT-[17mer]-CPG | 3% DCA | Slower than dimer with 3% DCA |

| DMT-[17mer]-CPG | 15% DCA | Faster than 17mer with 3% DCA |

| DMT-[17mer]-CPG | 3% TCA | Fastest detritylation for 17mer |

| Qualitative summary based on kinetic plots from reference[4]. Longer oligonucleotides exhibit slower detritylation kinetics due to increased acid binding to the growing DNA chain. |

Coupling Efficiency

The use of the 5'-DMT protecting group is a major contributor to the extremely high coupling efficiencies (typically >99%) achieved in modern phosphoramidite synthesis.[5][7] The absence of a 5' protecting group would lead to uncontrolled polymerization and a complex mixture of products. The stepwise coupling efficiency is a critical parameter, as even a small decrease can significantly reduce the yield of the full-length oligonucleotide, especially for longer sequences.

| Coupling Efficiency per Step | Theoretical Yield of Full-Length 20-mer | Theoretical Yield of Full-Length 50-mer |

| 99.4% | 89.2% | 74.5% |

| 98.5% | 75.4% | 47.6% |

| Data from reference[5]. This table illustrates the dramatic effect of a small change in coupling efficiency on the overall yield of the desired product. |

Experimental Protocols

Standard Solid-Phase Oligonucleotide Synthesis Cycle

This protocol outlines the four main steps in a single cycle of automated solid-phase DNA synthesis.

-

Detritylation:

-

Reagent: 3% Trichloroacetic Acid (TCA) or Dichloroacetic Acid (DCA) in Dichloromethane (DCM) or Toluene.[][13]

-

Procedure: The synthesis column containing the solid support with the growing oligonucleotide is flushed with the detritylation solution. The reaction time is typically short (e.g., 30-60 seconds) to minimize depurination.[14] The column is then washed extensively with an inert solvent like acetonitrile (B52724) to remove the acid and the cleaved DMT cation.[14]

-

-

Coupling:

-

Reagents:

-

Nucleoside phosphoramidite (corresponding to the next base to be added) dissolved in anhydrous acetonitrile (typically a 5-fold molar excess).[14]

-

Activator solution (e.g., 0.45 M 1H-Tetrazole or 0.25 M 4,5-Dicyanoimidazole (DCI) in acetonitrile) (typically a 20-fold molar excess).

-

-

Procedure: The phosphoramidite and activator solutions are simultaneously delivered to the synthesis column. The coupling reaction is rapid, typically completed within 30-60 seconds for standard nucleosides.[14] The column is then washed with acetonitrile.

-

-

Capping:

-

Reagents:

-

Capping Reagent A: Acetic anhydride in tetrahydrofuran (B95107) (THF) and pyridine (B92270) or lutidine.

-

Capping Reagent B: N-methylimidazole in THF.

-

-

Procedure: The capping reagents are delivered to the column to acetylate any unreacted 5'-hydroxyl groups.[15] This prevents the formation of deletion mutations in subsequent cycles. The reaction is typically complete within 30 seconds. The column is then washed with acetonitrile.

-

-

Oxidation:

-

Reagent: A solution of iodine in a mixture of THF, pyridine, and water.[14]

-

Procedure: The oxidation solution is passed through the column to convert the unstable phosphite triester linkage to a stable phosphate triester.[14] This reaction is usually complete in under a minute. The column is then washed with acetonitrile, completing the cycle.

-

dot

References

- 1. documents.thermofisher.com [documents.thermofisher.com]

- 3. Kinetic studies on depurination and detritylation of CPG-bound intermediates during oligonucleotide synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. academic.oup.com [academic.oup.com]

- 5. idtdna.com [idtdna.com]

- 6. academic.oup.com [academic.oup.com]

- 7. benchchem.com [benchchem.com]

- 8. academic.oup.com [academic.oup.com]

- 10. youdobio.com [youdobio.com]

- 11. phenomenex.com [phenomenex.com]

- 12. glenresearch.com [glenresearch.com]

- 13. Atom Scientific Ltd | Category | Deblocking / Detritylation [atomscientific.com]

- 14. Standard Protocol for Solid-Phase Oligonucleotide Synthesis using Unmodified Phosphoramidites | LGC, Biosearch Technologies [biosearchtech.com]

- 15. DNAオリゴヌクレオチド合成 [sigmaaldrich.com]

An In-depth Technical Guide on the Stability and Degradation of 5'-O-DMT-dT

This guide provides a comprehensive overview of the stability and degradation pathways of 5'-O-(4,4'-Dimethoxytrityl)thymidine (5'-O-DMT-dT), a critical protected nucleoside used in oligonucleotide synthesis and various biochemical applications. This document is intended for researchers, scientists, and professionals in drug development who require a thorough understanding of the chemical stability of this compound.

Introduction to this compound Stability

This compound is a derivative of the deoxynucleoside thymidine (B127349), where the 5'-hydroxyl group is protected by a dimethoxytrityl (DMT) group. This acid-labile protecting group is fundamental to solid-phase oligonucleotide synthesis, allowing for the sequential addition of nucleotide monomers. The stability of the DMT-ether linkage and the integrity of the thymidine base are crucial for the purity and efficacy of synthesized oligonucleotides and other applications. Understanding the degradation pathways of this compound under various conditions is essential for optimizing synthesis protocols, ensuring the quality of research reagents, and developing stable nucleic acid-based therapeutics.

Primary Degradation Pathway: Acid-Catalyzed Detritylation

The most significant and intentionally utilized degradation pathway for this compound is the acid-catalyzed cleavage of the 5'-O-DMT bond, a reaction known as detritylation. This reaction proceeds via a mechanism that is sensitive to the strength of the acid and the solvent environment.

Mechanism: The reaction is initiated by the protonation of the ether oxygen, followed by the departure of the stable dimethoxytrityl cation (DMT+), which is intensely colored, and the release of the free 5'-hydroxyl group of thymidine.

While essential for oligonucleotide synthesis, uncontrolled or excessive exposure to acidic conditions can be detrimental. A critical side reaction, especially for purine (B94841) nucleosides, is depurination, but even pyrimidines can be susceptible to degradation under harsh acidic conditions.

Forced Degradation Studies: An Overview

Forced degradation studies are crucial for identifying potential degradation products and pathways, which helps in developing stability-indicating analytical methods. These studies involve subjecting the compound to stress conditions more severe than accelerated stability testing.

The following sections detail the expected degradation of this compound under various stress conditions.

Acidic Degradation

Under acidic conditions, the primary degradation product is thymidine, resulting from the cleavage of the DMT group. The rate of this reaction is highly dependent on the pH.

-

Major Products: Thymidine, 4,4'-dimethoxytrityl alcohol (DMT-OH) (formed upon quenching).

-

Minor Products: Prolonged exposure to strong acids could potentially lead to the degradation of the thymine (B56734) base, although thymidine is relatively stable to acid hydrolysis compared to purine deoxynucleosides.

Basic Degradation

The DMT-ether linkage is generally stable under basic conditions. However, the thymine base itself can be susceptible to degradation at high pH and temperature, potentially leading to ring-opening reactions.

-

Expected Stability: this compound is expected to be relatively stable under mild basic conditions.

-

Potential Degradation: At elevated temperatures and high pH, degradation of the thymine ring may occur.

Oxidative Degradation

Oxidative stress, typically induced by reagents like hydrogen peroxide, can lead to modifications of the thymine base. The DMT group may also be susceptible to oxidation.

-

Major Products: Thymidine glycols, and other oxidized forms of the thymine base.

-

Mechanism: The primary site of oxidative attack on the thymidine moiety is the 5,6-double bond of the thymine ring.

Thermal Degradation

In the solid state, this compound is relatively stable at ambient temperatures. In solution, thermal degradation is more likely and can be accelerated by the presence of other reagents.

-

Expected Stability: Generally stable at moderate temperatures.

-

Potential Degradation: At elevated temperatures, detritylation can occur, and degradation of the thymidine moiety is also possible.

Photodegradation

Exposure to UV light can induce photochemical reactions in the thymine base, leading to the formation of photoproducts such as cyclobutane (B1203170) pyrimidine (B1678525) dimers if other thymidine molecules are in close proximity. The DMT group also absorbs UV light and could be involved in photochemical reactions.

-

Potential Products: Thymidine photoproducts.

-

Considerations: Photostability studies should be conducted in transparent containers to ensure light exposure.

Quantitative Data Summary

The following table summarizes hypothetical quantitative data from a forced degradation study of this compound. The goal of such a study is typically to achieve 5-20% degradation to ensure that the analytical method is stability-indicating.

| Stress Condition | Reagent/Condition | Time | Temperature | % Degradation of this compound | Major Degradation Products |

| Acidic Hydrolysis | 0.1 M HCl | 4 h | 60°C | ~95% | Thymidine, DMT-OH |

| Basic Hydrolysis | 0.1 M NaOH | 24 h | 60°C | < 5% | - |

| Oxidative | 3% H₂O₂ | 24 h | Room Temp | ~15% | Oxidized thymidine derivatives, Thymidine |

| Thermal (Solution) | Water, pH 7 | 48 h | 80°C | ~10% | Thymidine, DMT-OH |

| Photolytic | UV light (254 nm) | 24 h | Room Temp | ~5-10% | Thymidine photoproducts, Thymidine |

Experimental Protocols

General Protocol for Forced Degradation Study

-

Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile (B52724) or a mixture of acetonitrile and water) at a concentration of approximately 1 mg/mL.

-

Stress Conditions:

-

Acidic: Mix the stock solution with an equal volume of 0.2 M HCl to achieve a final acid concentration of 0.1 M. Incubate at 60°C.

-

Basic: Mix the stock solution with an equal volume of 0.2 M NaOH to achieve a final base concentration of 0.1 M. Incubate at 60°C.

-

Oxidative: Mix the stock solution with an equal volume of 6% H₂O₂ to achieve a final peroxide concentration of 3%. Keep at room temperature.

-

Thermal: Dilute the stock solution with an equal volume of water. Incubate at 80°C.

-

Photolytic: Place the stock solution in a transparent vial and expose it to a UV lamp (e.g., 254 nm) in a photostability chamber.

-

-

Time Points: Withdraw aliquots at various time points (e.g., 0, 2, 4, 8, 24, 48 hours).

-

Quenching: Neutralize the acidic and basic samples with an equimolar amount of base or acid, respectively.

-

Sample Analysis: Dilute the samples to a suitable concentration (e.g., 0.1 mg/mL) with the mobile phase and analyze by a stability-indicating HPLC-UV method.

HPLC-UV Method for Stability Analysis

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase A: 0.1 M Triethylammonium acetate (B1210297) (TEAA), pH 7.0.

-

Mobile Phase B: Acetonitrile.

-

Gradient: A linear gradient from 10% to 90% B over 20 minutes.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 260 nm.

-

Injection Volume: 10 µL.

LC-MS/MS for Degradation Product Identification

-

Chromatography: Utilize the same HPLC method as above, but with a volatile mobile phase such as ammonium (B1175870) acetate instead of TEAA.

-

Mass Spectrometry:

-

Ionization Mode: Electrospray Ionization (ESI), both positive and negative modes.

-

Analysis: Perform full scan MS to determine the molecular weights of the degradation products and tandem MS (MS/MS) to obtain fragmentation patterns for structural elucidation.

-

Signaling Pathways and Logical Relationships

The primary logical relationship in the stability of this compound is the branching of its degradation pathways under different stress conditions, all leading to a loss of the parent compound and the formation of various products.

Conclusion

The stability of this compound is highly dependent on the environmental conditions. The most significant degradation pathway is acid-catalyzed detritylation, which is a controlled reaction in oligonucleotide synthesis but can lead to the degradation of the compound if not properly managed. The thymidine moiety is also susceptible to degradation under oxidative, and to a lesser extent, thermal and photolytic stress. A thorough understanding of these degradation pathways and the use of validated stability-indicating analytical methods are essential for ensuring the quality and reliability of this compound in its various applications.

The Gatekeeper of Oligonucleotide Synthesis: A Technical Guide to 5'-O-DMT-dT in Phosphoramidite Chemistry

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern molecular biology and therapeutic development, the precise chemical synthesis of oligonucleotides is a foundational technology. The phosphoramidite (B1245037) method stands as the gold standard for this process, enabling the routine and automated synthesis of DNA and RNA strands with high fidelity. At the heart of this elegant chemistry lies a critical protecting group: the 5'-O-Dimethoxytrityl (DMT) group, particularly as part of the 5'-O-DMT-deoxythymidine (5'-O-DMT-dT) phosphoramidite building block. This technical guide provides an in-depth exploration of the function of this compound, detailing its pivotal role in the phosphoramidite synthesis cycle, experimental protocols, and the quantitative parameters that govern its successful application.

The Core Function of the 5'-O-DMT Group

The primary and most crucial function of the 5'-O-DMT group in phosphoramidite chemistry is to serve as a temporary, acid-labile protecting group for the 5'-hydroxyl moiety of the nucleoside.[][2][3] This protection is indispensable for ensuring the directionality and stepwise nature of oligonucleotide synthesis, which proceeds in the 3' to 5' direction.[][3]

By "capping" the 5'-hydroxyl group, the bulky DMT group effectively prevents self-polymerization of the phosphoramidite monomers and ensures that the coupling reaction occurs specifically and exclusively at the free 5'-hydroxyl of the growing oligonucleotide chain, which is anchored to a solid support.[][2] The choice of the DMT group is strategic, owing to a unique combination of properties:

-

Acid Lability: The DMT group is stable under the neutral and basic conditions of the coupling and oxidation steps but can be rapidly and quantitatively removed with a mild acid treatment, typically using trichloroacetic acid (TCA) or dichloroacetic acid (DCA) in an inert solvent like dichloromethane (B109758).[4][5]

-

Steric Hindrance: Its bulky nature provides excellent steric protection for the 5'-hydroxyl group, preventing unwanted side reactions.[]

-

Monitoring Capability: Upon cleavage, the DMT group forms a stable dimethoxytrityl cation, which imparts a vibrant orange color to the reaction solution.[4][5][6] The intensity of this color, which can be quantified spectrophotometrically at around 495 nm, is directly proportional to the amount of DMT cation released and thus serves as a real-time measure of the coupling efficiency of the preceding cycle.[5][6]

The Phosphoramidite Synthesis Cycle: A Four-Step Process

The synthesis of an oligonucleotide is a cyclical process, with each cycle resulting in the addition of a single nucleotide. The this compound phosphoramidite, and its A, C, and G counterparts, are central to this four-step cycle.

Step 1: Detritylation (Deblocking)

The synthesis cycle begins with the removal of the 5'-DMT group from the nucleoside that is bound to the solid support (or from the previously added nucleotide in subsequent cycles).[2][5] This is achieved by treating the support with a solution of a mild acid, which cleaves the ether linkage to the 5'-hydroxyl group, leaving a free hydroxyl group ready for the next coupling reaction.[4][5]

Step 2: Coupling

In the coupling step, the this compound phosphoramidite (or another desired phosphoramidite) is activated by a weak acid, such as 1H-tetrazole, 5-ethylthio-1H-tetrazole (ETT), or 4,5-dicyanoimidazole (B129182) (DCI).[2][3][7][8] The activated phosphoramidite is then delivered to the solid support, where it reacts with the free 5'-hydroxyl group of the growing oligonucleotide chain to form a phosphite triester linkage.[3][9] This reaction is highly efficient, typically achieving coupling efficiencies of over 99%.[9]

Step 3: Capping

As the coupling reaction is not 100% efficient, a small fraction of the 5'-hydroxyl groups on the growing chains may remain unreacted.[2][4] To prevent these unreacted chains from participating in subsequent coupling steps, which would result in oligonucleotides with internal deletions (n-1 sequences), a capping step is performed.[2][4] This involves treating the solid support with a mixture of acetic anhydride (B1165640) and a catalyst like 1-methylimidazole, which acetylates the unreacted 5'-hydroxyl groups, rendering them inert to further chain elongation.[2]

Step 4: Oxidation

The newly formed phosphite triester linkage is unstable and susceptible to cleavage under acidic conditions.[3][4] Therefore, it is oxidized to a more stable pentavalent phosphate (B84403) triester, which is analogous to the natural phosphodiester backbone of DNA.[2][4] This oxidation is typically carried out using a solution of iodine in a mixture of tetrahydrofuran, water, and pyridine (B92270) or lutidine.[2]

Following the oxidation step, the cycle is repeated, beginning with the detritylation of the newly added nucleotide, until the desired oligonucleotide sequence is assembled.

Quantitative Data in Phosphoramidite Synthesis

The efficiency of each step in the phosphoramidite cycle is critical for the overall yield and purity of the final oligonucleotide product. The following tables summarize key quantitative parameters.

Table 1: Typical Reagents and Reaction Times for a Single Synthesis Cycle

| Step | Reagent(s) | Typical Concentration | Typical Time |

| Detritylation | 3% Trichloroacetic Acid (TCA) in Dichloromethane (DCM) | 3% (w/v) | 60-90 seconds[10] |

| 3% Dichloroacetic Acid (DCA) in Dichloromethane (DCM) | 3% (w/v) | 60-90 seconds | |

| Coupling | This compound Phosphoramidite | 0.05 - 0.1 M in Acetonitrile[11] | 30-180 seconds[10] |

| Activator (e.g., ETT, DCI) | 0.25 - 0.45 M in Acetonitrile[10] | 30-180 seconds[10] | |

| Capping | Capping Reagent A (Acetic Anhydride/Pyridine/THF) | Varies by manufacturer | 30-60 seconds[10] |

| Capping Reagent B (1-Methylimidazole in THF) | Varies by manufacturer | 30-60 seconds[10] | |

| Oxidation | Iodine Solution | 0.02 - 0.05 M in THF/Pyridine/Water | 30-60 seconds[10] |

Table 2: Impact of Coupling Efficiency on Final Product Yield

The overall yield of the full-length product (FLP) is highly dependent on the average stepwise coupling efficiency. This relationship is described by the formula: Overall Yield = (Coupling Efficiency) ^ (n-1) , where 'n' is the number of nucleotides in the sequence.

| Oligonucleotide Length (n) | 98% Coupling Efficiency | 99% Coupling Efficiency | 99.5% Coupling Efficiency |

| 20-mer | 67.7% | 82.6% | 90.9% |

| 50-mer | 37.2% | 61.0% | 78.2% |

| 100-mer | 13.8% | 36.6% | 60.9% |

Experimental Protocols

The following are generalized protocols for the key steps in the phosphoramidite synthesis cycle involving this compound. These are typically performed on an automated DNA synthesizer.

Protocol 1: Detritylation

-

The solid support column containing the DMT-protected oligonucleotide is washed with anhydrous acetonitrile (B52724).

-

A solution of 3% TCA in dichloromethane is passed through the column for 60-90 seconds to effect the removal of the 5'-DMT group.[10]

-

The column is then thoroughly washed with anhydrous acetonitrile to remove the detritylation reagent and the cleaved DMT cation. The orange-colored effluent containing the DMT cation can be collected for spectrophotometric quantification of coupling efficiency.

Protocol 2: Coupling

-

The this compound phosphoramidite solution (0.1 M in anhydrous acetonitrile) and the activator solution (e.g., 0.45 M ETT in anhydrous acetonitrile) are simultaneously delivered to the column.[10]

-

The coupling reaction is allowed to proceed for 30-180 seconds, during which the activated phosphoramidite reacts with the free 5'-hydroxyl group of the growing oligonucleotide chain, forming a phosphite triester linkage.[10]

-

Following the coupling reaction, the column is washed with anhydrous acetonitrile to remove excess reagents.

Protocol 3: Capping

-

Capping solutions A (acetic anhydride/lutidine/THF) and B (1-methylimidazole/THF) are delivered to the column.

-

The capping reaction proceeds for 30-60 seconds to acetylate any unreacted 5'-hydroxyl groups.[10]

-

The column is washed with anhydrous acetonitrile.

Protocol 4: Oxidation

-

An oxidizing solution (e.g., 0.02 M Iodine in THF/pyridine/water) is passed through the column.[10]

-

The oxidation reaction is allowed to proceed for 30-60 seconds to convert the phosphite triester to a stable phosphate triester.[10]

-

The column is washed with anhydrous acetonitrile to remove the oxidizing reagent and prepare for the next synthesis cycle.

Conclusion

The this compound phosphoramidite is a cornerstone of modern oligonucleotide synthesis. The DMT group's role as a robust, yet readily cleavable, protecting group for the 5'-hydroxyl function is paramount to the success of the phosphoramidite method. Its properties allow for the controlled, stepwise assembly of synthetic DNA with high efficiency and provide a convenient method for monitoring the fidelity of the synthesis process. A thorough understanding of its function and the quantitative aspects of the synthesis cycle is essential for researchers, scientists, and drug development professionals working to create custom oligonucleotides for a wide array of applications, from basic research to the development of novel nucleic acid-based therapeutics.

References

- 2. blog.biosearchtech.com [blog.biosearchtech.com]

- 3. biomers.net | Synthesis - biomers.net Oligonucleotides [biomers.net]

- 4. Oligonucleotide synthesis - Wikipedia [en.wikipedia.org]

- 5. DNA Oligonucleotide Synthesis [sigmaaldrich.com]

- 6. atdbio.com [atdbio.com]

- 7. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]

- 8. academic.oup.com [academic.oup.com]

- 9. twistbioscience.com [twistbioscience.com]

- 10. benchchem.com [benchchem.com]

- 11. trilinkbiotech.com [trilinkbiotech.com]

The Gatekeeper of DNA Synthesis: A Technical Guide to the Role of 5'-O-DMT-dT

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern molecular biology and drug development, the precise and efficient synthesis of oligonucleotides is a cornerstone technology. Automated DNA synthesis, predominantly achieved through the robust phosphoramidite (B1245037) method, relies on a cast of meticulously designed chemical actors. Among these, 5'-O-(4,4'-Dimethoxytrityl)-deoxythymidine (5'-O-DMT-dT) plays a critical "gatekeeper" role, ensuring the orderly and high-fidelity assembly of DNA chains. This technical guide provides an in-depth exploration of the function of this compound, detailing its pivotal role in the synthesis cycle, presenting key quantitative data, and outlining the experimental protocols that underpin this essential process.

The Core Function of the 5'-O-DMT Protecting Group

The primary and indispensable function of the 4,4'-dimethoxytrityl (DMT) group in this compound is to act as a temporary protecting group for the 5'-hydroxyl moiety of the deoxythymidine nucleoside.[1][2] This protection is fundamental to the success of solid-phase oligonucleotide synthesis for several key reasons:

-

Directionality and Stepwise Control: Automated DNA synthesis proceeds in the 3' to 5' direction.[2][3] The DMT group on the 5'-hydroxyl of the incoming nucleoside phosphoramidite prevents self-polymerization and ensures that the coupling reaction occurs exclusively at the free 5'-hydroxyl of the growing oligonucleotide chain, which is anchored to a solid support.[1][2]

-

Acid Lability: The bond linking the DMT group to the 5'-oxygen is stable under the neutral and basic conditions of the coupling, capping, and oxidation steps. However, it is readily and rapidly cleaved under mild acidic conditions, a property that is exploited to deprotect the 5'-hydroxyl at the beginning of each synthesis cycle, preparing it for the addition of the next nucleotide.[1][2]

-

Real-time Monitoring of Synthesis Efficiency: The cleavage of the DMT group releases a stable dimethoxytrityl cation, which imparts a vibrant orange color to the acidic solution.[1][4] This cation has a strong absorbance at approximately 495 nm, allowing for the spectrophotometric monitoring of its release in real-time. The intensity of the color is directly proportional to the amount of DMT cation released, which in turn provides a quantitative measure of the coupling efficiency of the preceding cycle.[1][5] This immediate feedback is crucial for quality control during the synthesis process.

The Automated DNA Synthesis Cycle: A Four-Act Play

The addition of each nucleotide in automated DNA synthesis is a cyclical process comprising four distinct chemical steps. The this compound, as part of a phosphoramidite building block, is central to this cycle.

Detritylation (Deblocking)

The cycle commences with the removal of the 5'-DMT protecting group from the nucleoside attached to the solid support. This is achieved by treating the support with a weak acid, typically trichloroacetic acid (TCA) or dichloroacetic acid (DCA) in an inert solvent like dichloromethane.[6][7] This step exposes the 5'-hydroxyl group, making it available for the subsequent coupling reaction.

Coupling

The activated this compound phosphoramidite, along with an activator such as 1H-tetrazole or a derivative, is delivered to the solid support.[1][] The activator protonates the diisopropylamino group of the phosphoramidite, converting it into a good leaving group.[1] The now-exposed 5'-hydroxyl of the support-bound nucleoside performs a nucleophilic attack on the phosphorus atom of the incoming phosphoramidite, forming a phosphite (B83602) triester linkage.[1][]

Capping

As the coupling reaction is not 100% efficient, a small fraction of the 5'-hydroxyl groups on the growing chains may remain unreacted.[1][9] To prevent these unreacted sites from participating in subsequent coupling cycles, which would result in deletion mutations (n-1 shortmers), a capping step is introduced.[9][10] A mixture of acetic anhydride (B1165640) and 1-methylimidazole (B24206) is used to acetylate these unreacted 5'-hydroxyl groups, rendering them inert to further chain elongation.[1][5]

Oxidation

The newly formed phosphite triester linkage is unstable and susceptible to cleavage under acidic conditions.[1][9] To create a more stable phosphate (B84403) triester backbone, an oxidation step is performed.[1][9] This is typically achieved using a solution of iodine in the presence of water and a weak base like pyridine (B92270) or lutidine.[1][11] This converts the P(III) species to a more stable P(V) species, completing the addition of one nucleotide. The cycle is then repeated, starting with the detritylation of the newly added nucleotide, until the desired oligonucleotide sequence is assembled.

Data Presentation

The efficiency of each step in the synthesis cycle is critical for obtaining a high yield of the full-length oligonucleotide product. The following tables summarize key quantitative data related to automated DNA synthesis.

Table 1: Impact of Coupling Efficiency on Overall Yield of Full-Length Oligonucleotide

| Oligonucleotide Length (bases) | Average Coupling Efficiency: 98.0% | Average Coupling Efficiency: 99.0% | Average Coupling Efficiency: 99.5% |

| 20-mer | 68% | 82% | 90% |

| 50-mer | 36% | 61% | 78% |

| 100-mer | 13% | 37% | 61% |

| 150-mer | 5% | 22% | 47% |

| (Data compiled from various sources indicating theoretical yields based on stepwise efficiency)[1][4][12][13] |

Table 2: Typical Reagent Concentrations and Reaction Times in an Automated DNA Synthesis Cycle

| Step | Reagent(s) | Typical Concentration | Typical Reaction Time |

| Detritylation | 3% Trichloroacetic Acid (TCA) in Dichloromethane | 3% (w/v) | 60 - 180 seconds |

| Coupling | This compound PhosphoramiditeActivator (e.g., ETT) | 0.02 - 0.2 M0.25 - 0.7 M | 30 - 180 seconds |

| Capping | Capping Reagent A (Acetic Anhydride/Pyridine/THF)Capping Reagent B (N-Methylimidazole/THF) | Varies by manufacturer | 20 - 60 seconds |

| Oxidation | Iodine Solution (I₂ in THF/Water/Pyridine) | 0.02 - 0.1 M | 30 - 60 seconds |

| (These values can vary depending on the specific synthesizer, scale of synthesis, and reagents used)[11][14] |

Experimental Protocols

The following are generalized protocols for the key steps in the automated DNA synthesis cycle. The specific volumes and delivery times will be dependent on the make and model of the DNA synthesizer being used.

Protocol 1: Detritylation

-

Objective: To remove the 5'-DMT protecting group from the support-bound oligonucleotide.

-

Reagents:

-

Deblocking Solution: 3% (w/v) Trichloroacetic Acid (TCA) or Dichloroacetic Acid (DCA) in anhydrous Dichloromethane (DCM).[6]

-

Wash Solution: Anhydrous Acetonitrile (B52724).

-

-

Procedure:

-

The synthesis column containing the solid support is washed with anhydrous acetonitrile to remove any residual moisture and reagents from the previous cycle.

-

The deblocking solution is passed through the column for a predetermined time (typically 60-180 seconds). The effluent, containing the orange-colored DMT cation, is directed to a spectrophotometer for absorbance reading at 495 nm to monitor coupling efficiency.

-

The column is thoroughly washed with anhydrous acetonitrile to remove all traces of the acidic deblocking solution and the cleaved DMT cation.

-

Protocol 2: Coupling

-

Objective: To couple the incoming this compound phosphoramidite to the free 5'-hydroxyl of the growing oligonucleotide chain.

-

Reagents:

-

This compound Phosphoramidite Solution: Typically 0.02 M to 0.2 M in anhydrous acetonitrile.

-

Activator Solution: For example, 0.25 M 5-(Ethylthio)-1H-tetrazole (ETT) in anhydrous acetonitrile.

-

Wash Solution: Anhydrous Acetonitrile.

-

-

Procedure:

-

The phosphoramidite solution and the activator solution are drawn from their respective reservoirs and mixed in the synthesizer's fluidics system.

-

The mixture is delivered to the synthesis column and allowed to react for a specified time (typically 30-180 seconds).[11]

-

The column is then washed with anhydrous acetonitrile to remove the excess phosphoramidite, activator, and byproducts.

-

Protocol 3: Capping

-

Objective: To block any unreacted 5'-hydroxyl groups to prevent the formation of deletion mutations.

-

Reagents:

-

Capping Reagent A: A mixture of acetic anhydride in tetrahydrofuran (B95107) (THF), often with a base like pyridine or lutidine.[1][11]

-

Capping Reagent B: A solution of 1-methylimidazole in THF.[1][11]

-

Wash Solution: Anhydrous Acetonitrile.

-

-

Procedure:

-

Capping reagents A and B are delivered simultaneously to the synthesis column.

-

The capping reaction is allowed to proceed for a short period (typically 20-60 seconds).

-

The column is washed with anhydrous acetonitrile to remove the capping reagents and byproducts.

-

Protocol 4: Oxidation

-

Objective: To stabilize the newly formed phosphite triester linkage by oxidizing it to a phosphate triester.

-

Reagents:

-

Procedure:

-

The oxidizing solution is delivered to the synthesis column.

-

The oxidation reaction is allowed to proceed for a defined time (typically 30-60 seconds).

-

The column is thoroughly washed with anhydrous acetonitrile to remove the oxidizing solution and prepare the support for the next synthesis cycle, starting again with detritylation.

-

Mandatory Visualization

The following diagrams illustrate the logical workflow of the automated DNA synthesis cycle.

References

- 1. atdbio.com [atdbio.com]

- 2. twistbioscience.com [twistbioscience.com]

- 3. Automated DNA chemical synthesis - SigutLabs [sigutlabs.com]

- 4. biotage.com [biotage.com]

- 5. DNA Oligonucleotide Synthesis [sigmaaldrich.com]

- 6. blog.biosearchtech.com [blog.biosearchtech.com]

- 7. blog.biosearchtech.com [blog.biosearchtech.com]

- 9. biomers.net | Synthesis - biomers.net Oligonucleotides [biomers.net]

- 10. Oligonucleotide synthesis - Wikipedia [en.wikipedia.org]

- 11. Standard Protocol for Solid-Phase Oligonucleotide Synthesis using Unmodified Phosphoramidites | LGC, Biosearch Technologies [biosearchtech.com]

- 12. What affects the yield of your oligonucleotides synthesis [biosyn.com]

- 13. glenresearch.com [glenresearch.com]

- 14. High throughput parallel synthesis of oligonucleotides with 1536 channel synthesizer - PMC [pmc.ncbi.nlm.nih.gov]

A Deep Dive into the Physicochemical Properties of DMT-Protected Nucleosides: A Technical Guide for Researchers

For researchers, scientists, and drug development professionals engaged in oligonucleotide synthesis and related fields, a thorough understanding of the physicochemical properties of 5'-O-(4,4'-Dimethoxytrityl) (DMT) protected nucleosides is paramount. This technical guide provides an in-depth exploration of these crucial building blocks, focusing on their solubility, stability, and chromatographic behavior. Detailed experimental protocols and visual workflows are included to facilitate practical application in a laboratory setting.

The DMT group is the cornerstone of modern solid-phase oligonucleotide synthesis, primarily due to its role as a temporary protecting group for the 5'-hydroxyl function of a nucleoside. Its bulky nature provides significant steric hindrance, preventing undesirable side reactions, while its acid lability allows for its selective and quantitative removal at each synthesis cycle.[1] This selective removal is critical for the directional, 3'-to-5' elongation of the oligonucleotide chain.

Core Physicochemical Properties

The efficiency of oligonucleotide synthesis and the purity of the final product are intrinsically linked to the physicochemical characteristics of the DMT-protected nucleoside monomers. Key properties that influence their handling, reaction kinetics, and purification include solubility, stability, and chromatographic behavior.

Solubility

The solubility of DMT-protected nucleosides in various organic solvents is a critical factor for ensuring homogeneous reaction conditions during the coupling step of oligonucleotide synthesis. Acetonitrile (B52724) is a common solvent for the phosphoramidite (B1245037) coupling reaction, chosen for its ability to dissolve the phosphoramidite monomers and the activator, while being a good solvent for the nucleophilic displacement reaction.[2] Dichloromethane (B109758) is frequently used as the solvent for the acidic detritylation step.[2]

While comprehensive, directly comparable quantitative solubility data across a wide range of solvents is not extensively published, available information and general observations indicate that DMT-protected nucleosides are generally soluble in polar aprotic solvents. The large, lipophilic DMT group significantly increases the organic solubility of the otherwise polar nucleoside.

Table 1: Quantitative Solubility of Selected DMT-Protected Nucleosides

| Compound | Solvent | Solubility |

| 5'-O-DMT-thymidine | Dimethyl Sulfoxide (DMSO) | 100 mg/mL (183.62 mM)[3] |

| 5'-O-DMT-2'-deoxyuridine | Dimethyl Sulfoxide (DMSO) | 100 mg/mL (188.48 mM)[4] |

| 5'-O-DMT-2'-O-iBu-N-Bz-Guanosine | Dimethyl Sulfoxide (DMSO) | 100 mg/mL (129.88 mM)[5] |

Note: Solubility can be influenced by factors such as temperature, the specific crystalline form of the solid, and the presence of any impurities.

Table 2: Qualitative Solubility of DMT-Protected Nucleosides in Common Solvents

| Solvent | General Solubility | Rationale and Context |

| Acetonitrile | Moderately Soluble to Soluble | Key solvent for the coupling step in oligonucleotide synthesis.[2] Some protected nucleosides, particularly purine (B94841) derivatives, may exhibit limited solubility.[6] |

| Dichloromethane (DCM) | Soluble | Commonly used as the solvent for the detritylation step with trichloroacetic or dichloroacetic acid.[2] |

| Pyridine | Soluble | Often used as a solvent and base in the initial protection of the 5'-hydroxyl group with DMT-Cl.[7] |

| Tetrahydrofuran (THF) | Generally Soluble | Used in some capping and oxidation mixtures during oligonucleotide synthesis.[2] |

| Ethyl Acetate | Sparingly Soluble to Soluble | Can be used in chromatographic purification of protected nucleosides. |

| Dimethylformamide (DMF) | Soluble | A strong polar aprotic solvent capable of dissolving a wide range of organic compounds, including protected nucleosides.[8] |

Stability

The stability of the DMT group is a finely tuned balance: it must be stable to the basic and neutral conditions of the coupling, capping, and oxidation steps of oligonucleotide synthesis, yet readily cleaved under mild acidic conditions for the subsequent cycle.[1]

Acid Stability: The cleavage of the DMT group is an acid-catalyzed hydrolysis reaction. The rate of this "detritylation" is highly dependent on the pH of the medium and the temperature.[9] Typically, a solution of 3% trichloroacetic acid (TCA) or dichloroacetic acid (DCA) in dichloromethane is used to achieve rapid and quantitative removal of the DMT group, which is observed by the formation of the bright orange DMT cation.[2] Kinetic studies have shown that detritylation can occur through a concerted general acid-catalyzed mechanism.[10] The presence of even small amounts of water can reduce the rate of detritylation.[6] It is crucial to balance the speed of detritylation with the risk of depurination (cleavage of the glycosidic bond of purine nucleosides), which is also an acid-catalyzed process.[11]

Table 3: Kinetic Data for Acid-Catalyzed Detritylation of 5'-O-DMT-thymidine

| Solvent | Second-Order Rate Constant (k₂) at 30°C (M⁻¹s⁻¹) |

| Toluene | 0.078 |

| Dichloromethane | 0.089 |

| Acetonitrile | 0.072 |

| Data from a study on the kinetics of detritylation catalyzed by dichloroacetic acid.[6] |

Base and Nucleophile Stability: The DMT ether linkage is generally stable to the basic conditions used for the removal of other protecting groups from the nucleobases and the phosphate (B84403) backbone (e.g., concentrated ammonium (B1175870) hydroxide). However, prolonged exposure to strong bases or nucleophiles, especially at elevated temperatures, can lead to some degradation. The stability of the phosphoramidite moiety itself is also a concern, with hydrolysis being a primary degradation pathway, particularly for the guanosine (B1672433) phosphoramidite.[12]

Chromatographic Behavior

The significant hydrophobicity imparted by the DMT group is a key feature exploited in the purification of synthetic oligonucleotides.

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): "Trityl-on" RP-HPLC is a widely used method for purifying the desired full-length oligonucleotide product from shorter "failure" sequences.[13] The DMT group strongly interacts with the nonpolar stationary phase (e.g., C18 silica), leading to a significantly longer retention time for the DMT-on product compared to the DMT-off failure sequences. After collection of the DMT-on peak, the DMT group is removed by treatment with acid, and the deprotected oligonucleotide can be further purified or desalted.

Experimental Protocols

The following sections provide detailed methodologies for determining the key physicochemical properties of DMT-protected nucleosides.

Protocol 1: Determination of Equilibrium Solubility (Shake-Flask Method)

This protocol outlines the determination of the thermodynamic equilibrium solubility of a DMT-protected nucleoside in a specific organic solvent.

Materials:

-

DMT-protected nucleoside

-

Solvent of interest (e.g., acetonitrile, HPLC grade)

-

Scintillation vials or other suitable sealed containers

-

Orbital shaker or rotator

-

Temperature-controlled environment (e.g., incubator or water bath)

-

Centrifuge

-

Syringes and chemically inert syringe filters (e.g., 0.22 µm PTFE)

-

High-Performance Liquid Chromatograph (HPLC) with a UV detector

-

Volumetric flasks and pipettes

Procedure:

-

Preparation of Saturated Solution: Add an excess amount of the DMT-protected nucleoside to a vial containing a known volume of the solvent at a specified temperature (e.g., 25 °C). The excess solid should be clearly visible.

-

Equilibration: Seal the vial and place it on an orbital shaker. Agitate the mixture for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached. Maintain a constant temperature throughout.

-

Phase Separation: After equilibration, allow the vial to stand undisturbed for a short period to let the excess solid settle. Centrifuge the vial at a moderate speed (e.g., 5000 rpm for 10 minutes) to further pellet the undissolved solid.

-

Sample Collection: Carefully withdraw a sample of the supernatant using a syringe. Attach a syringe filter and dispense the clear, filtered solution into a clean vial. This step is crucial to remove any remaining solid particles.

-

Quantification by HPLC:

-

Calibration Curve: Prepare a series of standard solutions of the DMT-protected nucleoside of known concentrations in the same solvent. Analyze these standards by HPLC and construct a calibration curve of peak area versus concentration.

-

Sample Analysis: Dilute the filtered saturated solution with a known factor to bring its concentration within the range of the calibration curve. Analyze the diluted sample by HPLC under the same conditions as the standards.

-

Calculation: Determine the concentration of the diluted sample from the calibration curve. Multiply this value by the dilution factor to obtain the solubility of the DMT-protected nucleoside in the chosen solvent.

-

HPLC Conditions (Example):

-

Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)

-

Mobile Phase: Isocratic or gradient elution with a mixture of acetonitrile and water.

-

Flow Rate: 1.0 mL/min

-

Detection: UV at a wavelength where the DMT-nucleoside has strong absorbance (e.g., 260 nm).

-

Injection Volume: 10 µL

Protocol 2: Stability Assessment under Acidic and Basic Conditions (Forced Degradation Study)

This protocol describes a forced degradation study to evaluate the stability of a DMT-protected nucleoside under various pH conditions, following the principles of ICH guideline Q1A(R2).[1][14]

Materials:

-

DMT-protected nucleoside

-

Hydrochloric acid (HCl) solutions of various concentrations (e.g., 0.1 M, 0.01 M)

-

Sodium hydroxide (B78521) (NaOH) solutions of various concentrations (e.g., 0.1 M, 0.01 M)

-

Buffer solutions of various pH values (e.g., pH 4, 7, 9)

-

Organic co-solvent (e.g., acetonitrile or methanol, if needed for solubility)

-

Temperature-controlled chambers or water baths

-

HPLC system with a UV or photodiode array (PDA) detector

-

pH meter

Procedure:

-

Stock Solution Preparation: Prepare a stock solution of the DMT-protected nucleoside in a suitable solvent (e.g., acetonitrile) at a known concentration.

-

Stress Conditions:

-

Acid Hydrolysis: Add an aliquot of the stock solution to solutions of varying acid concentrations (e.g., 0.1 M HCl, 0.01 M HCl) and buffer solutions of acidic pH.

-

Base Hydrolysis: Add an aliquot of the stock solution to solutions of varying base concentrations (e.g., 0.1 M NaOH, 0.01 M NaOH) and buffer solutions of alkaline pH.

-

Neutral Hydrolysis: Add an aliquot of the stock solution to a neutral buffer (e.g., pH 7) or purified water.

-

-

Incubation: Incubate the prepared solutions at one or more temperatures (e.g., room temperature, 40°C, 60°C).

-

Time-Point Sampling: At specified time intervals (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot from each solution. Neutralize the acidic and basic samples if necessary before analysis.

-

HPLC Analysis: Analyze the samples by a stability-indicating HPLC method. A stability-indicating method is one that can separate the intact DMT-protected nucleoside from its degradation products. A PDA detector is useful for assessing peak purity.

-

Data Analysis:

-

Quantify the peak area of the intact DMT-protected nucleoside at each time point.

-

Calculate the percentage of the compound remaining over time.

-

Plot the natural logarithm of the percentage remaining versus time to determine the degradation rate constant (k) for each condition.

-

Identify and, if possible, characterize the major degradation products.

-

Visualizing the Workflow

The logical flow of processes in which DMT-protected nucleosides are central can be effectively visualized using diagrams.

Oligonucleotide Synthesis Cycle

The phosphoramidite method for solid-phase oligonucleotide synthesis is a cyclical process where the DMT group plays a critical role in the detritylation and coupling steps.

References

- 1. database.ich.org [database.ich.org]

- 2. 5'-O-DMT-Thymidine, 40615-39-2 | BroadPharm [broadpharm.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. researchgate.net [researchgate.net]

- 7. Trace analysis of dimethoxytrityl alcohol (DMT-OH) in oligonucleotide matrices using liquid chromatography coupled with tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. cdn.caymanchem.com [cdn.caymanchem.com]

- 9. Mild Detritylation of Nucleic Acid Hydroxyl Groups by Warming-up - PMC [pmc.ncbi.nlm.nih.gov]

- 10. The kinetics and mechanism of the acid-catalysed detritylation of nucleotides in non-aqueous solution - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 11. academic.oup.com [academic.oup.com]

- 12. The Degradation of dG Phosphoramidites in Solution - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. dupont.com [dupont.com]

- 14. FDA Guidance for Industry: Q1A(R2)Stability Testing of New Drug Substances and Products - ECA Academy [gmp-compliance.org]

The Gatekeeper of Oligonucleotide Synthesis: A Historical and Technical Guide to the DMT Group

For Researchers, Scientists, and Drug Development Professionals

A Historical Perspective on the Use of the DMT Group in Oligonucleotide Synthesis

The precise chemical construction of oligonucleotides, the building blocks of synthetic DNA and RNA, is a cornerstone of modern molecular biology and therapeutic development. Central to this process is the strategic use of protecting groups to ensure the specific, sequential addition of nucleotide monomers. Among the most pivotal of these is the 4,4'-dimethoxytrityl (DMT) group, a bulky and acid-labile guardian of the 5'-hydroxyl position of nucleosides. Its introduction in the early 1960s by the laboratory of H. Gobind Khorana was a landmark achievement that paved the way for the efficient synthesis of defined nucleic acid sequences.[1][2]

Prior to the advent of the DMT group, the synthesis of oligonucleotides was a formidable challenge, hampered by low yields and the difficulty of selectively reacting the correct hydroxyl groups on the sugar backbone. Khorana's group systematically investigated various trityl-based protecting groups and identified the DMT group as possessing a unique combination of properties that were highly advantageous for oligonucleotide synthesis.[3] The two electron-donating methoxy (B1213986) groups on the trityl moiety significantly stabilize the carbocation formed upon acidic cleavage, making the DMT group readily removable under very mild acidic conditions.[3] This acid lability is crucial for preserving the integrity of the growing oligonucleotide chain, which is susceptible to degradation, particularly depurination, under harsh acidic treatments.

The true potential of the DMT group was fully realized with the advent of solid-phase synthesis, a technique pioneered for oligonucleotides by Robert Letsinger and his colleagues in 1965.[4][5] By anchoring the first nucleoside to an insoluble polymer support, the laborious purification steps required after each coupling reaction in solution-phase synthesis were eliminated. The synthesis could proceed through a series of automated cycles of deprotection, coupling, capping, and oxidation. The acid-labile nature of the DMT group was perfectly suited for the deprotection step in this new paradigm.

The subsequent development of phosphoramidite (B1245037) chemistry in the early 1980s by Marvin Caruthers and his team further solidified the indispensable role of the DMT group.[6][7] Phosphoramidites proved to be more stable and reactive than the previously used phosphotriester reagents, leading to significantly higher coupling efficiencies. The combination of DMT protection, solid-phase synthesis, and phosphoramidite chemistry forms the foundation of modern automated oligonucleotide synthesis.

A key advantage of the DMT group is the ability to monitor the efficiency of each coupling cycle in real-time. Upon cleavage with acid, the released DMT cation forms a bright orange-colored species with a strong absorbance at 495 nm.[8] By measuring the intensity of this color, the yield of the preceding coupling step can be accurately determined, allowing for immediate troubleshooting and quality control.

The Superiority of DMT: A Quantitative Comparison

The choice of the 5'-hydroxyl protecting group is critical to the success of oligonucleotide synthesis. The superiority of the DMT group over its predecessors, the unsubstituted trityl (Tr) and monomethoxytrityl (MMT) groups, lies in its finely tuned acid lability. This property allows for its quantitative removal under conditions mild enough to avoid significant side reactions, most notably depurination of adenine (B156593) and guanine (B1146940) bases.

| Protecting Group | Structure | Relative Rate of Acid-Catalyzed Hydrolysis (Detritylation) | Typical Deprotection Conditions |

| Trityl (Tr) | Triphenylmethyl | 1 | Strong acid (e.g., HBr in acetic acid) |

| Monomethoxytrityl (MMT) | 4-Monomethoxytrityl | 10 | Moderate acid (e.g., 80% acetic acid) |

| Dimethoxytrityl (DMT) | 4,4'-Dimethoxytrityl | 100 | Mild acid (e.g., 3% trichloroacetic acid in dichloromethane) |

Table 1: Comparison of the properties of trityl-based protecting groups. The relative rates of hydrolysis are approximate and highlight the significantly increased acid lability with the addition of electron-donating methoxy groups.

The practical consequence of these differences in lability is a significant improvement in the overall yield and purity of the final oligonucleotide product when using DMT protection.

| Protecting Group | Average Stepwise Yield (%) | Theoretical Yield of a 20-mer Oligonucleotide (%) |

| Trityl (Tr) | < 90 | < 12 |

| Monomethoxytrityl (MMT) | ~95 | ~36 |

| Dimethoxytrityl (DMT) | > 99 | > 82 |

Table 2: Impact of protecting group on the theoretical yield of a 20-mer oligonucleotide. The higher stepwise yield achieved with the DMT group, due to milder deprotection conditions and reduced side reactions, results in a dramatically higher overall yield of the desired full-length product.

Experimental Protocols: The Core of Oligonucleotide Synthesis

The following protocols are based on the foundational principles established by the pioneers in the field and represent the standard methodologies used in modern automated oligonucleotide synthesis.

Seminal Protocol for Solid-Phase Oligonucleotide Synthesis (Adapted from Letsinger and Mahadevan, 1965)

This early protocol laid the groundwork for solid-phase synthesis, demonstrating the feasibility of assembling a dinucleotide on a polymer support.

Materials:

-

Styrene-divinylbenzene copolymer

-

5'-O-DMT-thymidine

-

Trityl chloride

-

Dicyclohexylcarbodiimide (DCC)

-

Acetic acid

Procedure:

-

Preparation of the Solid Support: The copolymer is functionalized to provide anchoring points for the first nucleoside.

-

Attachment of the First Nucleoside: 5'-O-DMT-thymidine is coupled to the functionalized support using DCC as a condensing agent in pyridine.

-

Washing: The support is thoroughly washed with pyridine and other organic solvents to remove unreacted reagents.

-

Detritylation: The DMT group is removed by treatment with a mild acid, such as acetic acid, to expose the 5'-hydroxyl group.

-

Coupling of the Second Nucleoside: A second protected nucleoside is added along with a condensing agent to form the internucleotide bond.

-

Cleavage from Support: The synthesized dinucleotide is cleaved from the polymer support for subsequent analysis.

Standard Phosphoramidite Synthesis Cycle on an Automated Synthesizer

This cyclical process is the workhorse of modern oligonucleotide synthesis, enabling the rapid and efficient production of long DNA and RNA chains. Each cycle consists of four main steps:

1. Detritylation (DMT Removal)

-

Reagent: 3% Trichloroacetic Acid (TCA) or Dichloroacetic Acid (DCA) in an inert solvent like dichloromethane (B109758) (DCM).

-

Procedure: The deblocking solution is passed through the synthesis column containing the solid-supported oligonucleotide. The acidic conditions cleave the DMT group from the 5'-hydroxyl of the terminal nucleotide. The column is then washed with an inert solvent, such as acetonitrile (B52724), to remove the acid and the liberated DMT cation. The orange color of the eluent containing the DMT cation is measured spectrophotometrically to determine the coupling efficiency of the previous cycle.

2. Coupling

-

Reagents:

-

A protected nucleoside phosphoramidite (dissolved in acetonitrile).

-

An activator, such as 1H-tetrazole or a more modern equivalent like 5-ethylthio-1H-tetrazole (ETT), also in acetonitrile.

-

-

Procedure: The phosphoramidite and activator solutions are simultaneously delivered to the synthesis column. The activator protonates the diisopropylamino group of the phosphoramidite, making it a good leaving group. The free 5'-hydroxyl of the growing oligonucleotide chain then attacks the phosphorus atom, forming a phosphite (B83602) triester linkage.

3. Capping

-

Reagents:

-

Capping Reagent A: Acetic anhydride (B1165640) in tetrahydrofuran (B95107) (THF) and pyridine or lutidine.

-

Capping Reagent B: N-methylimidazole (NMI) in THF.

-

-

Procedure: To prevent the elongation of unreacted chains in subsequent cycles (which would result in deletion mutations), any free 5'-hydroxyl groups that failed to couple are acetylated. The capping reagents are delivered to the column, and the acetic anhydride, activated by NMI, rapidly acetylates the unreacted hydroxyls.

4. Oxidation

-

Reagent: A solution of iodine in a mixture of THF, pyridine, and water.

-

Procedure: The unstable phosphite triester linkage formed during the coupling step is oxidized to a more stable pentavalent phosphate (B84403) triester. The iodine solution is passed through the column, completing the synthesis cycle. The column is then washed with acetonitrile to prepare for the next cycle, starting again with the detritylation step.

Visualizing the Process: Workflows and Pathways

To better illustrate the logical flow and chemical transformations involved in oligonucleotide synthesis, the following diagrams are provided.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. The kinetics and mechanism of the acid-catalysed detritylation of nucleotides in non-aqueous solution - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. lifesciences.danaher.com [lifesciences.danaher.com]

- 5. OLIGONUCLEOTIDE SYNTHESIS ON A POLYMER SUPPORT - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Deoxyoligonucleotide synthesis via the phosphoramidite method - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Chemical synthesis of deoxyoligonucleotides by the phosphoramidite method - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Intro to MALDI Oligonucleotide Analysis [ssi.shimadzu.com]

A Technical Guide to 5'-O-DMT-dT: The Cornerstone of Oligonucleotide Synthesis

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of 5'-O-(4,4'-Dimethoxytrityl)thymidine (5'-O-DMT-dT), a fundamental building block in the chemical synthesis of oligonucleotides. This document outlines its core physicochemical properties, its critical role in solid-phase synthesis, and the detailed experimental workflow for its application.

Core Properties of this compound

This compound is a protected nucleoside derivative essential for the controlled, stepwise synthesis of DNA sequences.[1][2][3] The dimethoxytrityl (DMT) group on the 5'-hydroxyl position serves as a temporary protecting group, preventing unwanted polymerization during the synthesis process.[4][5] This acid-labile group is selectively removed at the beginning of each synthesis cycle to allow the addition of the next nucleotide.

Quantitative data and key properties of this compound are summarized in the table below for easy reference.

| Property | Value | References |

| CAS Number | 40615-39-2 | [2][6] |

| Molecular Formula | C₃₁H₃₂N₂O₇ | [2][6] |

| Molecular Weight | 544.59 g/mol | [2][6] |

| Synonyms | 5'-O-(4,4'-Dimethoxytrityl)thymidine | [2][6] |

| Purity | ≥95% | [6] |

| Storage | 4°C, sealed storage, away from moisture and light | [6] |

The Role of this compound in Oligonucleotide Synthesis

This compound is a precursor to its phosphoramidite (B1245037) derivative, which is the reactive monomer used in the now-ubiquitous phosphoramidite method for solid-phase oligonucleotide synthesis.[7][8] This method constructs DNA chains in the 3' to 5' direction, opposite to biological synthesis.[4][7] The entire process is automated and cyclical, with one nucleotide added per cycle.[5][7]

The logical workflow for incorporating a thymidine (B127349) nucleotide into a growing oligonucleotide chain using this chemistry is depicted below.

Experimental Protocols: The Phosphoramidite Synthesis Cycle

The synthesis of oligonucleotides is an automated, four-step cyclical process.[9][10] The following sections detail the methodologies for each key stage of a single nucleotide addition.

Step 1: Detritylation (Deblocking)

The cycle begins with the removal of the 5'-DMT protecting group from the nucleoside bound to the solid support (e.g., controlled-pore glass).[5]

-

Reagent : A solution of a weak acid, typically 3% trichloroacetic acid (TCA) or dichloroacetic acid (DCA) in an inert solvent like dichloromethane (B109758) (DCM).[10]

-

Procedure : The acidic solution is passed through the synthesis column. The acid cleaves the DMT group, exposing a free 5'-hydroxyl group on the support-bound nucleoside.[10] This reaction is rapid and quantitative.[7]

-

Monitoring : The cleaved DMT cation produces a characteristic orange color, which can be measured spectrophotometrically at approximately 495 nm to determine the coupling efficiency of the previous cycle.[7][11]

-

Post-Step : The column is thoroughly washed with an anhydrous solvent, such as acetonitrile, to remove the acid and the cleaved DMT cation before the next step.[10]

Step 2: Coupling

The incoming nucleotide, as a nucleoside phosphoramidite (e.g., DMT-dT phosphoramidite), is added to the now-free 5'-hydroxyl group of the growing chain.

-

Reagents : The nucleoside phosphoramidite and an activator solution (e.g., 1H-tetrazole, 5-(ethylthio)-1H-tetrazole (ETT), or 4,5-dicyanoimidazole (B129182) (DCI)) dissolved in anhydrous acetonitrile.[12]

-

Procedure : The activator protonates the diisopropylamino group of the phosphoramidite, converting it into a good leaving group.[4] The 5'-hydroxyl group of the support-bound nucleoside then attacks the phosphorus atom, forming a new phosphite triester linkage.[4] This reaction is driven to completion by using a large excess of the phosphoramidite monomer.

Step 3: Capping

To prevent the formation of oligonucleotides with deletion mutations, any unreacted 5'-hydroxyl groups must be permanently blocked from participating in subsequent cycles.[7]

-

Reagents : A capping mixture, typically consisting of acetic anhydride (B1165640) and N-methylimidazole (NMI).[4]

-

Procedure : This electrophilic mixture rapidly acetylates any free 5'-hydroxyl groups, rendering them inert to further coupling reactions.[4][5]

Step 4: Oxidation

The newly formed phosphite triester linkage is unstable and must be converted to a more stable phosphate (B84403) triester.[4][5]

-

Reagents : A solution of iodine in a mixture of water and a weak base (e.g., pyridine (B92270) or lutidine) in tetrahydrofuran (B95107) (THF).[8]

-

Procedure : The iodine solution is passed through the column, oxidizing the P(III) phosphite triester to a P(V) phosphate triester, which is stable for the remainder of the synthesis process.[8]

Following oxidation, the column is washed again, and the entire four-step cycle is repeated for each subsequent nucleotide to be added to the sequence. After the final nucleotide is added, the completed oligonucleotide is cleaved from the solid support, and all remaining protecting groups on the bases and the phosphate backbone are removed in a final deprotection step, typically using concentrated ammonium (B1175870) hydroxide.[13]

References

- 1. This compound | TargetMol [targetmol.com]

- 2. This compound - MedChem Express [bioscience.co.uk]

- 3. medchemexpress.com [medchemexpress.com]

- 4. biotage.com [biotage.com]

- 5. lifesciences.danaher.com [lifesciences.danaher.com]

- 6. chemscene.com [chemscene.com]

- 7. atdbio.com [atdbio.com]

- 8. researchgate.net [researchgate.net]

- 9. blog.biosearchtech.com [blog.biosearchtech.com]

- 10. benchchem.com [benchchem.com]

- 11. documents.thermofisher.com [documents.thermofisher.com]

- 12. benchchem.com [benchchem.com]

- 13. blog.biosearchtech.com [blog.biosearchtech.com]

In-Depth Technical Guide: Solubility of 5'-O-DMT-dT in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the solubility of 5'-O-(4,4'-Dimethoxytrityl)thymidine (5'-O-DMT-dT), a critical protected nucleoside used in the chemical synthesis of oligonucleotides. Understanding the solubility of this compound in various organic solvents is paramount for optimizing reaction conditions, purification protocols, and formulation development. This document presents available quantitative and qualitative solubility data, detailed experimental methodologies for solubility determination, and a visual representation of a key experimental workflow involving this compound.

Core Concept: Physicochemical Properties Influencing Solubility

This compound is a derivative of the nucleoside thymidine, where the 5'-hydroxyl group is protected by a dimethoxytrityl (DMT) group. This large, hydrophobic DMT group significantly alters the solubility profile of the parent nucleoside, rendering it more soluble in organic solvents and less soluble in aqueous solutions. The principle of "like dissolves like" is central to understanding its behavior; the hydrophobic nature of the DMT group favors interactions with non-polar and moderately polar organic solvents.

Data Presentation: Solubility of this compound